Sertraline Carbamoyl Glucuronide
Overview
Description
Sertraline carbamoyl glucuronide is a metabolite of sertraline, a selective serotonin reuptake inhibitor commonly used to treat psychiatric disorders such as major depressive disorder, panic disorder, and obsessive-compulsive disorder . This compound is formed through the conjugation of sertraline with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferase enzymes .
Mechanism of Action
Target of Action
Sertraline Carbamoyl Glucuronide, also known as “42M7V4CERF” or “Sertraline carbamoyl-O-glucuronide”, is a metabolite of the antidepressant drug Sertraline . The primary target of Sertraline is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane . By inhibiting this transporter, Sertraline increases the extracellular level of serotonin, enhancing serotonergic neurotransmission .
Mode of Action
This compound, like Sertraline, is believed to inhibit the reuptake of serotonin at the presynaptic neuronal membrane . This increase in serotonin enhances serotonergic neurotransmission, which is associated with mood regulation .
Biochemical Pathways
The formation of this compound involves the metabolism of Sertraline. Sertraline undergoes N-demethylation to form N-desmethylsertraline, which is less potent in its pharmacological activity . In addition to N-demethylation, Sertraline metabolism involves N-hydroxylation, oxidative deamination, and finally, glucuronidation . The metabolism of Sertraline is mainly catalyzed by CYP3A4 and CYP2B6, with some activity accounted for by CYP2C19 and CYP2D6 .
Pharmacokinetics
Sertraline has a linear pharmacokinetic profile and a half-life of about 26 hours . Sertraline mildly inhibits the CYP2D6 isoform of the cytochrome P450 system but has little effect on CYP1A2, CYP3A3/4, CYP2C9, or CYP2C19 . It is, however, highly protein-bound and may alter blood levels of other highly protein-bound agents .
Result of Action
The molecular and cellular effects of this compound’s action are likely similar to those of Sertraline. By inhibiting the reuptake of serotonin, this compound increases the extracellular level of serotonin, enhancing serotonergic neurotransmission . This enhancement of serotonergic neurotransmission is associated with mood regulation and is believed to contribute to the antidepressant effects of Sertraline .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of antidepressants can lead to the development of obesity, which can cause some lipophilic environmental toxins to accumulate in adipose tissue, reducing their concentration in the blood . Additionally, magnesium therapy can lead to rapid recovery from major depression . Magnesium supplementation may affect the metabolism of some metals in the body, which may influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Sertraline Carbamoyl-O-Glucuronide is formed when Sertraline is glucuronidated via a carbamic acid intermediate . This process involves enzymes such as UGT1A3, UGT1A6, UGT2B4, and UGT2B7 .
Cellular Effects
The cellular effects of Sertraline Carbamoyl-O-Glucuronide are not fully understood. As a metabolite of Sertraline, it may influence cell function indirectly through the actions of its parent compound. Sertraline is known to affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Sertraline Carbamoyl-O-Glucuronide is not well-studied. It is known that Sertraline, the parent compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Sertraline Carbamoyl-O-Glucuronide in laboratory settings are not well-documented. It is known that the metabolite is labile to beta-glucuronidase and produces Sertraline as the single hydrolytic product .
Metabolic Pathways
Sertraline Carbamoyl-O-Glucuronide is involved in the glucuronidation metabolic pathway . This process involves the addition of a glucuronic acid group to Sertraline, facilitated by the enzymes UGT1A3, UGT1A6, UGT2B4, and UGT2B7 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sertraline carbamoyl glucuronide involves the conjugation of sertraline with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes in the liver . The reaction conditions include the presence of NADPH-fortified human liver microsomes and a suitable buffer system to maintain the pH .
Industrial Production Methods: Industrial production of this compound follows similar principles as the synthetic route but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant UDP-glucuronosyltransferase enzymes. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Sertraline carbamoyl glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety . Oxidation reactions can be catalyzed by cytochrome P450 enzymes, leading to the formation of various oxidative metabolites .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Catalyzed by cytochrome P450 enzymes in the presence of NADPH.
Major Products:
Hydrolysis: Sertraline and glucuronic acid.
Oxidation: Various oxidative metabolites of sertraline.
Scientific Research Applications
Sertraline carbamoyl glucuronide has several applications in scientific research:
Comparison with Similar Compounds
Gemfibrozil glucuronide: Another glucuronide conjugate known to inhibit cytochrome P450 enzymes.
Diclofenac glucuronide: A glucuronide metabolite of diclofenac that undergoes similar metabolic pathways.
Uniqueness: Sertraline carbamoyl glucuronide is unique due to its specific inhibition of CYP2C8, which is not commonly observed with other glucuronide conjugates . This property makes it particularly significant in the study of drug-drug interactions involving sertraline .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2NO8/c1-27(24(33)35-23-20(30)18(28)19(29)21(34-23)22(31)32)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(25)16(26)10-11/h2-6,8,10,12,17-21,23,28-30H,7,9H2,1H3,(H,31,32)/t12-,17-,18-,19-,20+,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPBIAXQORQOIY-BQOQXNJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119733-44-7 | |
Record name | Sertraline carbamoyl-O-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119733447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SERTRALINE CARBAMOYL-O-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42M7V4CERF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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